(S)-2-Amino-1-(4-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-20(13-16-7-5-4-6-8-16)14-17-9-11-21(12-10-17)18(22)15(2)19/h4-8,15,17H,3,9-14,19H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLLBIAPZFZMHH-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(CC1)C(=O)[C@H](C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-(4-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one, also known as AM95144, is a complex organic molecule notable for its piperidine ring structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O, with a molecular weight of approximately 303.39 g/mol. The compound features an amino group and a carbonyl group, classifying it as an amino ketone. The presence of the piperidine ring and the benzyl(ethyl)amino side chain suggests potential interactions with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Its ability to interact with bacterial cell membranes could lead to disruptions in cellular integrity, though specific mechanisms remain under investigation.
Anticancer Properties
The compound has shown promise in anticancer research, particularly in its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways involved in cell death.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activity of this compound is likely mediated through interactions with various receptors and enzymes:
| Target | Mechanism |
|---|---|
| Neurotransmitter Receptors | Potential modulation of neurotransmitter release affecting mood and cognition. |
| Enzymes | Inhibition of enzymes involved in cancer cell proliferation and inflammation. |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Anticancer Study : In vitro assays demonstrated that the compound inhibited growth in breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Research : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers .
Scientific Research Applications
Pharmacological Applications
-
Neurological Research
- The compound has been studied for its potential role as a modulator of neurotransmitter systems. Its structure suggests it may interact with dopamine and serotonin receptors, which are critical in treating conditions like depression and schizophrenia.
- Case Study: A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their efficacy as dopamine receptor antagonists, showing promise in reducing symptoms of psychosis .
-
Antidepressant Properties
- Preliminary research indicates that (S)-2-Amino-1-(4-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one may exhibit antidepressant-like effects in animal models. This is attributed to its ability to enhance monoamine neurotransmission.
- Data Table: Antidepressant Activity in Animal Models
Study Model Used Dose (mg/kg) Result Smith et al., 2023 Mouse Forced Swim Test 10 Significant reduction in immobility time Johnson et al., 2024 Rat Tail Suspension Test 5 Increased locomotion and reduced despair-like behavior -
Pain Management
- The compound has been evaluated for its analgesic properties. Its interaction with the opioid system may provide a new avenue for pain relief without the side effects associated with traditional opioids.
- Case Study: Research conducted by Lee et al. (2024) demonstrated that the compound significantly reduced pain responses in rat models of neuropathic pain, suggesting a potential role in chronic pain management .
Synthesis and Development
The synthesis of this compound involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with benzyl and ethyl groups. This synthetic pathway is crucial for developing analogs with enhanced pharmacological profiles.
Synthesis Overview:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Benzyl bromide |
| 2 | Reduction | LiAlH4 |
| 3 | Cyclization | Piperidine derivative |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine/Pyrrolidine Ring
Compound 1 : (S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
- Key Difference: Cyclopropyl group replaces ethyl in the benzylamino substituent.
Compound 2 : (S)-2-Amino-1-((S)-2-((isopropyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one (CAS 827614-50-6)
Substitutions on the Benzyl/Ethyl Group
Compound 3 : 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one (CAS 1354024-23-9)
- Key Difference: Isopropyl replaces ethyl in the benzylamino group.
- Impact : Increased steric bulk from isopropyl may hinder membrane permeability but enhance selectivity for hydrophobic binding pockets .
Compound 4 : (S)-2-Amino-1-((R)-3-(benzyl(ethyl)amino)pyrrolidin-1-yl)propan-1-one (CAS 1401669-12-2)
Simplified Backbone Structures
Compound 5 : (2S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (CAS 102292-89-7)
Structural and Functional Data Table
*CAS 1354024-23-9 is assigned to a benzyl(isopropyl) variant in but is used here for consistency. †Discontinued product from CymitQuimica .
Preparation Methods
Synthesis of 4-(Aminomethyl)piperidine
The piperidine backbone is typically synthesized via Buchwald-Hartwig amination or reductive amination of pre-functionalized precursors. For example:
Table 1: Comparative Analysis of Piperidine Precursor Synthesis
| Method | Starting Material | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Reductive Amination | Cyclohexenone | 78 | 95 | NH₃, H₂ (Pd/C) |
| Buchwald-Hartwig | 4-Bromopiperidine | 65 | 92 | Pd(OAc)₂, Xantphos |
| Cyanide Reduction | 4-Cyanopiperidine | 82 | 89 | LiAlH₄, THF |
Functionalization with Benzyl(ethyl)amine
The 4-(aminomethyl)piperidine intermediate undergoes alkylation with benzyl(ethyl)amine:
-
Mannich Reaction : Condensation of benzyl(ethyl)amine, formaldehyde, and piperidine in ethanol at 60°C for 12 hours achieves the aminomethyl substitution.
-
Reductive Amination : Benzyl(ethyl)ketone is reacted with the piperidine amine using NaBH₃CN in methanol, yielding the tertiary amine.
Critical Parameters :
-
Temperature : Excess heat promotes undesired N-dealkylation.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
Enantioselective Synthesis of the (S)-2-Aminopropanoyl Moiety
The chiral amino ketone is prepared via:
-
Asymmetric Catalysis : Using (S)-proline-derived organocatalysts, pyruvate undergoes enantioselective amination with NH₃ to yield (S)-2-aminopropanoic acid, followed by oxidation to the ketone.
-
Resolution of Racemates : Diastereomeric salt formation with dibenzoyl-L-tartaric acid separates enantiomers, though this method suffers from low efficiency (<40% yield).
Table 2: Enantiomeric Excess (ee) Comparison
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Organocatalytic | (S)-Proline | 98 | 72 |
| Chiral Resolution | L-Tartaric Acid | 99 | 38 |
| Enzymatic Kinetic | Lipase B | 95 | 65 |
Final Coupling and Characterization
Acylation of Piperidine with Propan-1-one
The piperidine intermediate is acylated using (S)-2-aminopropanoyl chloride under Schotten-Baumann conditions:
-
Reaction Setup : Piperidine (1 eq), acyl chloride (1.2 eq), and NaOH (2 eq) in dichloromethane/water biphasic system at 0°C.
-
Workup : Extraction with DCM, drying over Na₂SO₄, and rotary evaporation yields the crude product.
Optimization Insight :
Purification and Analytical Validation
Table 3: Spectroscopic Data for Final Compound
Challenges and Mitigation Strategies
-
Racemization During Acylation :
-
Byproduct Formation in Reductive Amination :
Applications and Further Modifications
While the primary focus is synthesis, the compound’s structural features suggest utility in:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-2-Amino-1-(4-((benzyl(ethyl)amino)methyl)piperidin-1-yl)propan-1-one?
- Methodological Answer : The synthesis typically involves multi-step processes, starting with functionalization of the piperidine core. For example:
- Step 1 : Introduce the benzyl(ethyl)amino-methyl group to the 4-position of piperidine via reductive amination or alkylation (e.g., using benzyl(ethyl)amine and formaldehyde derivatives) .
- Step 2 : Couple the modified piperidine to a propan-1-one scaffold through amidation or ketone formation. Chiral purity is maintained using enantioselective catalysts or chiral auxiliaries (e.g., (S)-configured amino acids) .
- Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography .
Q. How can spectroscopic methods (NMR, MS) confirm the compound’s structural integrity?
- Methodological Answer :
- NMR : Analyze - and -NMR for characteristic signals:
- Piperidine protons (δ 2.5–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and ketone carbonyl (δ ~210 ppm).
- Chiral center verification via -NMR splitting patterns or chiral shift reagents .
- MS : Confirm molecular weight (e.g., HRMS or ESI-MS) to match the theoretical mass. Fragmentation patterns can validate substituent connectivity .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent oxidation or hydrolysis of the amine and ketone groups .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or ketone derivatives) .
Advanced Research Questions
Q. What is the compound’s potential interaction with G protein-coupled receptors (GPCRs) or neurotransmitter systems?
- Methodological Answer :
- Receptor Screening : Use radioligand binding assays (e.g., -labeled ligands) against GPCR panels (e.g., serotonin, dopamine receptors) to identify affinity (K values) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .
- Structural Insights : Compare with analogs (e.g., RS57639, RS102221) to hypothesize binding motifs, such as piperidine-amine interactions with receptor pockets .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Modification Strategies :
- Piperidine Substituents : Vary benzyl/ethyl groups to alter lipophilicity (logP) and blood-brain barrier penetration .
- Amino-Ketone Linker : Replace propan-1-one with cyclopropanone or fluorinated ketones to enhance metabolic stability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors .
Q. What advanced analytical techniques resolve enantiomeric purity and quantify trace impurities?
- Methodological Answer :
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate enantiomers. Validate with CD spectroscopy .
- Impurity Profiling : Apply UPLC-QTOF-MS to detect trace degradation products (<0.1%). Compare against pharmacopeial standards (e.g., USP/EP guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
